Product packaging for Octahydropyrano[2,3-c]pyrrole(Cat. No.:)

Octahydropyrano[2,3-c]pyrrole

Cat. No.: B13507413
M. Wt: 127.18 g/mol
InChI Key: WROJPLVQVROESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydropyrano[2,3-c]pyrrole is a saturated bicyclic organic compound that serves as a valuable, conformationally constrained scaffold in medicinal chemistry and organic synthesis. This structure features a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring) system, fully hydrogenated to form an octahydro framework. Its primary research value lies in its role as a key building block for the synthesis of biologically active molecules and peptidomimetics. Researchers utilize this and related octahydropyranopyrrole cores to create analogs of natural products, such as the aeruginosin family of marine oligopeptides, which are known to exhibit potent inhibition activities toward serine proteases including thrombin and trypsin . The unique, rigid three-dimensional structure of this fused bicyclic system is crucial for mimicking peptide turns and locking pharmacophores into specific, bioactive conformations, thereby enhancing affinity and selectivity for target proteins . As a privileged scaffold, pyrrole and its derivatives are found in a wide array of natural products, pharmaceuticals, and functional materials, underscoring their broad utility in drug discovery campaigns . This product is intended for research purposes as a chemical building block in the development of novel therapeutic agents and constrained peptidomimetics. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13507413 Octahydropyrano[2,3-c]pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-2-6-4-8-5-7(6)9-3-1/h6-8H,1-5H2

InChI Key

WROJPLVQVROESU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2OC1

Origin of Product

United States

Advanced Synthetic Methodologies for Octahydropyrano 2,3 C Pyrrole Architectures

Strategies for Pyrano-Pyrrole Ring Annulation

The fusion of a pyran ring to a pyrrolidine (B122466) core can be achieved through various synthetic strategies, broadly categorized into intramolecular cyclization approaches and multicomponent reactions. These methods offer diverse pathways to access the octahydropyrano[2,3-c]pyrrole skeleton with varying degrees of complexity and stereocontrol.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the this compound framework. These strategies involve the formation of a key bond within a single molecule that already contains the pre-assembled components of the final bicyclic structure.

A notable strategy for the stereocontrolled synthesis of cis-fused this compound derivatives involves a tandem ene/Prins cyclization. scispace.comresearchgate.net This reaction has been successfully accomplished using scandium triflate as a catalyst at ambient temperature. scispace.comresearchgate.net The process involves the cyclization of an olefin-tethered aldehyde with another aldehyde, leading to the formation of the desired bicyclic structure in good yields and with high selectivity. researchgate.net This methodology represents the first reported tandem cyclization of 4-methyl-N-(3-methylbut-2-enyl)-N-(2-oxoethyl)benzenesulfonamide with aldehydes. researchgate.net

The Prins reaction, a key component of this tandem process, involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation by a nucleophile. scispace.comacs.orgnih.gov In this specific application, the intramolecular nature of the reaction allows for a high degree of stereocontrol, favoring the formation of the cis-fused ring system. The use of Lewis acids like scandium triflate is crucial for activating the carbonyl group and facilitating the cyclization cascade. scispace.com

CatalystTemperatureKey FeaturesYieldSelectivityRef
Scandium Triflate (5 mol%)AmbientFirst tandem ene/Prins cyclization of specified substratesGoodHigh (cis-fused) scispace.comresearchgate.net

Decarboxylative intramolecular 1,3-dipolar cycloadditions provide an efficient route to the octahydropyrano[4,3-b]pyrrole (B2678458) and octahydro-1H-pyrrolo[3,2-c]pyridine ring systems. mdpi.com This method involves the generation of an azomethine ylide from the decarboxylation of an amino acid derivative, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile. mdpi.comrsc.orgnih.gov

For instance, the Dong group synthesized intermediates through reductive amination of glycine (B1666218) and aldehydes or alkylation of aldehydes with 3-bromopropylene. mdpi.com Subsequent double annulation of these intermediates via decarboxylative intramolecular [3+2] cycloaddition afforded octahydropyrano[4,3-b]pyrroles and octahydro-1H-pyrrolo[3,2-c]pyridines in yields ranging from 35% to 53%. mdpi.com This approach highlights the utility of generating reactive dipoles in situ for the construction of complex fused heterocyclic systems. The reaction proceeds through the formation of a transient azomethine ylide, which is a nitrogen-based three-atom component that readily participates in [3+2] cycloaddition reactions. mdpi.comresearchgate.net

Starting MaterialsReaction TypeProductsYieldRef
Glycine, Aldehydes, 3-BromopropyleneDecarboxylative Intramolecular [3+2] CycloadditionOctahydropyrano[4,3-b]pyrroles, Octahydro-1H-pyrrolo[3,2-c]pyridines35-53% mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. rsc.orgrsc.orgtandfonline.comrug.nlfrontiersin.orgsemanticscholar.org These strategies are particularly well-suited for the synthesis of heterocyclic scaffolds like this compound.

Glycine and its derivatives are versatile building blocks in MCRs for the synthesis of pyrrolidine-containing polycycles. mdpi.comnih.govscilit.comumb.edu These reactions often proceed through the in situ generation of azomethine ylides from glycine, which then participate in cycloaddition cascades. mdpi.comnih.govscilit.com This approach is advantageous due to its minimal byproduct formation, high atom economy, and good synthetic efficiency. mdpi.com

For example, a pseudo five-component reaction involving one equivalent of glycine, two equivalents of an aldehyde, and two equivalents of a maleimide (B117702) can lead to the formation of tetracyclic pyrrolizidines in high yields (71–93%) and with excellent diastereoselectivity. mdpi.com While this specific example leads to a pyrrolizidine, the underlying principle of using glycine to generate azomethine ylides for cycloadditions is directly applicable to the synthesis of other fused pyrrolidine systems, including the pyrano-pyrrole framework. mdpi.comresearchgate.net

ReactantsReaction TypeKey FeaturesYieldDiastereoselectivityRef
Glycine, Aldehyde, MaleimidePseudo Five-Component [3+2] CycloadditionForms tetracyclic pyrrolizidines71-93%>9:1 dr mdpi.com

The annulation of azomethine ylides with suitable dipolarophiles is a cornerstone of pyrrolidine synthesis and can be effectively applied to construct the this compound system. Azomethine ylides, which are 1,3-dipoles, can be generated from various precursors, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. mdpi.comresearchgate.netrsc.orgresearchgate.netnih.gov

The [3+2] cycloaddition of an azomethine ylide with a dipolarophile containing a pyran ring or a precursor that can form a pyran ring in a subsequent step provides a direct route to the desired fused system. rsc.orgnih.gov These reactions are often highly regio- and stereoselective, allowing for the construction of multiple stereocenters in a single step. mdpi.comrsc.org For instance, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides generated in situ from 1,3-dienyl ester tethered O-hydroxyarylaldehydes and glycine esters has been shown to produce tricyclic pyrrolidinochromenes in excellent yields. rsc.org This strategy highlights the potential for creating complex, fused systems through the careful design of the starting materials.

A highly diastereo- and enantioselective [3+2] cycloaddition of 2,2'-diester aziridines with 3,4-dihydropyran derivatives has been established to generate optically active this compound derivatives in yields up to 94% and with high stereoselectivities. acs.org Interestingly, the diastereoselection of the final cyclization step was found to be reversed when using 3,4-dihydropyran versus 6-alkyl substituted ones as substrates. acs.org

Azomethine Ylide SourceDipolarophileProductYieldStereoselectivityRef
2,2'-Diester Aziridines3,4-Dihydropyran DerivativesOptically Active this compoundup to 94%>19:1 dr, up to 95.5:4.5 er acs.org
Domino Reactions for Pyrano-Pyrrole Core Construction

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like octahydropyrano[2,3-c]pyrroles from simple starting materials in a single operation. nih.gov These reactions minimize the need for purification of intermediates, saving time and resources. nih.gov

A notable example is the domino Vinylogous aza-Michael-Aldol-Cyclocondensation (aza-VMAC) reaction. This method utilizes alkylidene Meldrum's acid derivatives to produce novel pyrano[2,3-c]pyrroles with excellent diastereoselectivity under simple operational conditions. researchgate.net Another approach involves a tandem ene/Prins cyclization of an olefin-tethered aldehyde with another aldehyde, catalyzed by scandium triflate, to yield cis-fused this compound derivatives. researchgate.net Furthermore, cascade transformations of adducts of tetracyanoethylene (B109619) and ketones with aldehydes under acidic conditions have been developed for the diastereoselective synthesis of functionalized pyrano[3,4-c]pyrroles. nih.govbeilstein-journals.org Isocyanide-based three-component bicyclizations also provide a metal-free pathway to densely functionalized pyrano[3,4-c]pyrroles with high diastereoselectivity. nih.govresearchgate.net

Double Reductive Amination for Fused Pyrano-Pyrrole Derivatives

Double reductive amination is a powerful strategy for the construction of fused N-heterobicyclic compounds, including the this compound core. This method typically involves the reaction of a dicarbonyl compound with a primary amine, followed by a double cyclization and reduction in the presence of a suitable reducing agent.

A convenient and highly stereoselective synthesis of octahydropyrano[3,2-b]pyrrole derivatives has been achieved through the double reductive amination of pyranose-derived diuloses with various amines. nih.govcas.cn The use of sodium triacetoxyborohydride (B8407120) as the reducing agent has proven effective in these cyclizations. nih.govcas.cn Optimization of reaction conditions, including the choice of solvent and the amounts of the reducing agent and acetic acid, is crucial for the success of this transformation. cas.cn Dichloromethane has been identified as a superior solvent for this reaction. cas.cn This methodology has been applied to the synthesis of aza-heteroannulated sugars, which are of interest as potential glycosidase inhibitors. researchgate.netresearchgate.net

Stereoselective and Regioselective Synthesis

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Control of Diastereoselectivity in Cyclization Reactions

Achieving high diastereoselectivity in the cyclization step is a key challenge in the synthesis of octahydropyrano[2,3-c]pyrroles. Several strategies have been developed to control the relative stereochemistry of the newly formed stereocenters.

For instance, a highly diastereo- and enantioselective [3+2] cycloaddition of 2,2'-diester aziridines with 3,4-dihydropyran derivatives has been established, yielding optically active this compound derivatives with good to high yields and excellent stereoselectivities (>19:1 dr). researchgate.netacs.org The absolute configuration of the products revealed that the choice of substrate, specifically 3,4-dihydropyran versus 6-alkyl substituted ones, can lead to a reversal of diastereoselection in the final cyclization step. researchgate.netacs.org Additionally, isocyanide-based three-component bicyclizations have demonstrated high diastereoselectivity in the formation of densely functionalized pyrano[3,4-c]pyrroles. nih.gov

Enantioselective Approaches to Chiral Pyrano-Pyrrole Derivatives

The synthesis of enantiomerically pure or enriched chiral pyrano-pyrrole derivatives is crucial for evaluating their specific biological activities. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.

An enantioselective [4+2] cyclization reaction of dioxopyrrolidines and azlactones, catalyzed by a squaramide-based organocatalyst, provides efficient access to pyrano[2,3-c]pyrrole scaffolds with contiguous quaternary and tertiary stereogenic centers in high yields and enantioselectivities (up to 99% ee). rsc.org Similarly, a one-pot asymmetric Michael addition/hydroalkoxylation sequence, employing a sequential catalytic system of a squaramide and a silver salt, has been used to synthesize chiral pyrano-annulated pyrazole (B372694) derivatives with high enantioselectivities (up to 97% ee). d-nb.info The partial reduction of 2,5-pyrrole diesters followed by in situ enantioselective protonation using chiral proton sources like (-)-ephedrine also offers a route to synthetically useful chiral pyrroline (B1223166) building blocks. nih.gov

Influence of Substrate Design and Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of reactions leading to this compound derivatives is significantly influenced by both the design of the substrates and the specific reaction conditions employed.

The conformation and stereochemistry of the starting materials play a crucial role in dictating the stereochemical course of the reaction. youtube.com For example, in the [3+2] cycloaddition of aziridines with dihydropyrans, the substitution pattern on the dihydropyran ring influences the diastereoselectivity of the cyclization. researchgate.netacs.org Furthermore, the choice of catalyst and reaction conditions can dramatically affect the stereochemical outcome. In organocatalyzed reactions, the structure of the catalyst, such as the type of squaramide used, is critical for achieving high enantio- and diastereoselectivity. rsc.org The solvent and temperature can also have a profound impact on the stereochemical control of the reaction.

Catalytic Systems in Pyrano-Pyrrole Synthesis

A variety of catalytic systems have been employed in the synthesis of pyrano-pyrrole fused ring systems, ranging from metal-based catalysts to organocatalysts and even biocatalysts.

Organocatalysts, such as squaramides and l-proline, have proven to be highly effective in promoting stereoselective transformations. rsc.orgd-nb.infoacs.org For example, squaramide catalysts have been successfully used in enantioselective [4+2] cyclization reactions. rsc.org Metal-based catalysts, including those based on palladium, ruthenium, iron, and copper, are also widely used. organic-chemistry.org For instance, palladium catalysis is employed in the intramolecular hydroamination of acetylenic aminocoumarins to form the pyrrole (B145914) ring in chromeno[3,4-b]pyrrol-4(3H)-one derivatives. nih.gov Cobalt oxide nanoparticles have been investigated as a recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives. frontiersin.org The combination of a squaramide organocatalyst and a silver salt has been shown to be an effective sequential catalytic system for one-pot asymmetric Michael addition/hydroalkoxylation reactions. d-nb.info

Organocatalysis in Stereoselective Annulations

Organocatalysis has become a powerful tool for the construction of complex molecular architectures, including the pyrrole ring and its fused derivatives. rsc.org These methods offer an alternative to metal-catalyzed reactions, often proceeding under mild conditions with high stereocontrol. rsc.orguniroma1.it

One notable approach involves the enantioselective [4+2] cyclization of dioxopyrrolidines and azlactones, which has been utilized to produce pyrano[2,3-c]pyrrole derivatives. mdpi.com N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts in various annulation reactions to generate heterocyclic systems. mdpi.comnih.gov For instance, NHC-catalyzed [4+2] annulation of enals and alkenylisoxazoles has been developed for the asymmetric synthesis of related heterocyclic structures. researchgate.net The versatility of organocatalysts allows for different types of cycloaddition reactions, such as [3+2] and [4+2], by modulating the catalyst and reaction conditions. mdpi.com

Research has demonstrated the use of diphenylprolinol TMS ether as an organocatalyst in cascade reactions to synthesize fused pyrrolidine systems with high diastereo- and enantioselectivities. researchgate.net Furthermore, the development of regiodivergent organocatalytic reactions provides access to different regioisomers of pyran-fused systems by simply changing the catalyst. mdpi.com

Table 1: Examples of Organocatalytic Annulations for Pyrano-Pyrrole Systems

Catalyst TypeReactantsProduct TypeKey Features
Diphenylprolinol TMS etherδ-Formyl-α,β-unsaturated ketones, Cyclic N-sulfiminesBenzosulfamidate-fused pyrrolidinesHigh diastereo- and enantioselectivity. researchgate.net
N-Heterocyclic Carbene (NHC)Enals, AlkenylisoxazolesDihydropyranonesAsymmetric synthesis via [4+2] annulation. researchgate.net
Quinine-derived catalystDioxopyrrolidines, AzlactonesPyrano[2,3-c]pyrrolesEnantioselective [4+2] cyclization. mdpi.com
PhosphineAllene ketones, PyrazolonesTetrahydropyrano[2,3-c]pyrazolesRegioselective [4+2] cycloaddition. mdpi.com

Lewis Acid Catalysis in Cycloaddition Reactions

Lewis acid catalysis plays a crucial role in promoting cycloaddition reactions for the synthesis of this compound and related fused systems. rsc.orgrsc.org These catalysts can activate substrates, facilitating bond formation and controlling stereoselectivity. rsc.org

A significant strategy is the [3+2] cycloaddition of aziridines with dihydropyran derivatives. researchgate.netacs.org This method has been shown to produce optically active this compound derivatives in high yields and with excellent stereoselectivities. researchgate.netacs.org The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the cyclization step. researchgate.netacs.org For example, a highly diastereo- and enantioselective [3+2] cycloaddition of 2,2'-diester aziridines with 3,4-dihydropyran derivatives has been established to generate these scaffolds. researchgate.netacs.org

Tandem reactions, such as the ene/Prins cyclization, have also been effectively catalyzed by Lewis acids to construct the this compound framework. researchgate.netscispace.com These cascade reactions allow for the rapid assembly of complex structures from simpler starting materials.

Table 2: Lewis Acid-Catalyzed Cycloadditions for this compound

Lewis AcidReaction TypeSubstratesProductYield/Selectivity
Dy(OTf)₃/ligand[3+2] Cycloaddition2,2'-Diester aziridines, 3,4-DihydropyranOptically active this compoundUp to 94% yield, >19:1 dr. researchgate.netacs.org
Scandium triflateTandem ene/Prins cyclizationOlefin tethered aldehyde, Aldehydecis-fused this compoundGood yields, high selectivity. researchgate.netscispace.com
InCl₃[3+2] Cycloaddition1,2-Cyclopropanated sugars, AldehydesPerhydrofuro[2,3-b]pyransGood to excellent yields. researchgate.net

Role of Specific Catalysts (e.g., Scandium Triflate, ZnO Nanoparticles)

Specific catalysts have demonstrated exceptional efficacy in the synthesis of the this compound core.

Scandium Triflate (Sc(OTf)₃) , a water-tolerant Lewis acid, has proven to be a highly effective catalyst in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net It has been successfully employed in a tandem ene/Prins cyclization to produce cis-fused this compound derivatives in good yields and with high selectivity at ambient temperature. researchgate.netscispace.com This catalyst is also effective for synthesizing N-unprotected ketimines, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. nih.gov

Zinc Oxide (ZnO) Nanoparticles have emerged as an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of related pyranopyrazole derivatives. nih.gov ZnO nanoparticles can act as both a Lewis acid (Zn²⁺) and a Lewis base (O²⁻), facilitating different steps of a reaction cascade. nih.gov While direct synthesis of this compound using ZnO nanoparticles is not extensively documented, their application in similar multicomponent reactions to form fused pyran systems in water highlights their potential. nih.govresearchgate.netpsu.edu The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Retrosynthetic Analysis and Disconnection Strategies for Pyrano-Pyrrole Scaffolds

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. jcpsr.comjcpsr.comslideshare.net This process identifies key bond disconnections and the corresponding synthons, guiding the design of a synthetic route. jcpsr.comjcpsr.com

Identification of Key Disconnections and Synthons

For the this compound scaffold, several retrosynthetic disconnections can be envisioned. A primary strategy involves disconnecting the fused ring system at the C-N and C-C bonds that form the pyrrolidine ring.

A common disconnection approach is based on a [3+2] cycloaddition reaction. researchgate.netacs.org Here, the pyrrolidine ring is disconnected, leading to a C₂ fragment (the pyran ring with a reactive dienophile or equivalent) and a C₂N fragment (an azomethine ylide synthon). Azomethine ylides are versatile 1,3-dipolar synthons that can be generated from various precursors, such as aziridines or the condensation of α-amino acids with aldehydes. mdpi.com

Another key disconnection strategy for fused pyrroles is the Paal-Knorr synthesis, which involves the disconnection of two C-N bonds of the pyrrole ring, leading to a 1,4-dicarbonyl compound and a primary amine. thieme-connect.de For the this compound system, this would translate to a pyran ring bearing two carbonyl functionalities at appropriate positions.

A tandem ene/Prins cyclization approach suggests disconnecting the C-O and C-C bonds of the pyran ring and a C-C bond of the pyrrolidine ring, leading to an olefin-tethered aldehyde and another aldehyde component. researchgate.netscispace.com

Strategic Bond Formations for Fused Systems

The construction of the fused pyrano-pyrrole system relies on strategic bond formations that are the forward-synthesis equivalent of the retrosynthetic disconnections.

[3+2] Cycloaddition: The reaction between an azomethine ylide (generated in situ) and a dipolarophile, such as a 3,4-dihydropyran derivative, is a powerful method for constructing the pyrrolidine ring fused to the pyran. researchgate.netacs.org This approach allows for excellent control over the stereochemistry of the newly formed stereocenters.

Tandem Cyclizations: A tandem ene/Prins cyclization involves an intramolecular ene reaction followed by a Prins cyclization, creating both the pyrrolidine and pyran rings in a single, highly efficient step. researchgate.netscispace.com

Reductive Amination: A double reductive amination of pyranose derivatives containing dicarbonyl functionalities with a primary amine can lead to the formation of the fused pyrrolidine ring with high stereoselectivity. nih.govcas.cn

Intramolecular Cyclization: The intramolecular cyclization of appropriately functionalized pyrroles can form the fused pyran ring. For instance, the cyclization of a pyrrole derivative bearing a hydroxyalkyl and a formyl group can lead to the pyran ring.

Functional Group Interconversions (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a critical aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to introduce a desired functionality. jcpsr.comjcpsr.comub.edudeanfrancispress.com

In the context of this compound synthesis, FGI is often employed to prepare the necessary precursors for the key cyclization steps. For example:

An ester group might be reduced to an aldehyde to serve as a substrate in a Prins cyclization.

A nitro group can be reduced to an amine, which can then participate in a Paal-Knorr synthesis or be used to form an azomethine ylide.

An alcohol can be oxidized to an aldehyde or ketone, which are common precursors for many C-C and C-N bond-forming reactions.

The conversion of an alcohol to a good leaving group (e.g., a tosylate or mesylate) can facilitate nucleophilic substitution to introduce other functionalities. ub.edu

Chemical Transformations and Derivatization of the Octahydropyrano 2,3 C Pyrrole Core

Reactivity Patterns of the Fused Pyrano-Pyrrole System

The fused nature of the pyrano-pyrrole system gives rise to distinct reactivity patterns that can be exploited for synthetic purposes. These reactions include oxidation, reduction, and various substitution reactions that allow for the introduction of new functional groups.

The octahydropyrano[2,3-c]pyrrole core can undergo oxidation at several positions, depending on the reagents and reaction conditions employed. The pyrrole (B145914) ring, being electron-rich, is susceptible to oxidation. For instance, treatment of t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates with oxidizing agents like o-chloranil in the presence of methanol (B129727) can yield 5-methoxypyrrolin-2-one derivatives. nii.ac.jp While this is on a related pyrrole system, it suggests that the pyrrole moiety within the fused system can be similarly oxidized to introduce carbonyl or alkoxy functionalities. Common oxidizing agents that could be applied to the this compound system include potassium permanganate (B83412) and chromium trioxide, which could lead to the formation of corresponding oxo derivatives.

Table 1: Examples of Oxidation Reactions on Related Pyrrole Systems This table is illustrative of potential reactions on the this compound core based on known pyrrole chemistry.

Starting MaterialOxidizing AgentProductReference
t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylateo-Chloranil, Methanol5-Methoxypyrrolin-2-one derivative nii.ac.jp
PyrroleChromium trioxide in acetic acidMaleimide (B117702) uop.edu.pk

Reduction of the this compound system can be achieved using various reducing agents to yield fully saturated analogues. Reagents such as sodium borohydride (B1222165) and lithium aluminum hydride are commonly employed for such transformations. For instance, the mild reduction of a pyrrole ring with zinc and acetic acid typically yields a 3-pyrroline (B95000) (2,5-dihydropyrrole), while catalytic hydrogenation can completely saturate the ring to produce a pyrrolidine (B122466). uop.edu.pk These reduction strategies are crucial for modifying the electronic properties and conformational flexibility of the scaffold. A highly stereoselective synthesis of octahydropyrano[3,2-b]pyrrole derivatives has been achieved through a double reductive amination using sodium triacetoxyborohydride (B8407120). nih.gov

Table 2: Common Reducing Agents and Potential Products

Reducing AgentPotential ProductNotesReference
Sodium BorohydrideFully hydrogenated derivativeCommonly used for reduction of carbonyls if present.
Lithium Aluminum HydrideFully hydrogenated derivativeA powerful reducing agent for esters and amides.
Zinc and Acetic AcidDihydropyrrole derivativeOffers partial reduction of the pyrrole ring. uop.edu.pk
H₂/Catalyst (e.g., Ni, Pd)Fully saturated pyrrolidine ringComplete saturation of the pyrrole moiety. uop.edu.pkmsu.edu
Sodium TriacetoxyborohydrideFused N-heterobicyclic compoundsUsed in stereoselective double reductive amination. nih.gov

The pyrrole ring within the fused system is inherently aromatic and thus susceptible to electrophilic substitution. wikipedia.org Due to the nitrogen atom, the positions adjacent to it (alpha positions) are generally the most reactive. uop.edu.pk Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, typically at the C-2 or C-5 positions of the pyrrole ring, provided they are not part of the fusion. uop.edu.pk For instance, pyrrole can be nitrated using nitric acid in acetic anhydride (B1165640) to yield 2-nitropyrrole. uop.edu.pk

Nucleophilic substitution reactions are also possible, particularly on derivatives of the this compound core. For example, a derivative bearing an iodomethyl group can undergo nucleophilic attack at the electrophilic carbon atom attached to the iodine. evitachem.com The pyran ring can also be involved in nucleophilic attacks, especially if it contains activating groups or is opened to reveal a reactive intermediate.

Functionalization and Peripheral Modification Strategies

The ability to introduce a variety of substituents onto the this compound core is essential for tailoring its properties for specific applications.

A range of functional groups can be introduced onto both the pyrrole and pyran rings. The synthesis of various optically active this compound derivatives has been achieved through a highly diastereo- and enantioselective [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives. researchgate.netacs.org This method allows for the generation of derivatives with moderate to high yields and good stereoselectivities. researchgate.netacs.org

Furthermore, multicomponent reactions offer an efficient pathway to diversified derivatives. For example, libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, a related structural class, have been synthesized, showcasing the potential for introducing a wide range of substituents under mild conditions. nih.gov The carboxamide group and the pyrrolidine ring in related structures enable various transformations, including amide coupling and sulfonylation, to introduce further diversity.

Table 3: Strategies for Introducing Substituents

Reaction TypeReagents/MethodIntroduced SubstituentsReference
[3+2] Cycloaddition2,2′-Diester aziridines, 3,4-dihydropyransEster groups, various substituents from the aziridine (B145994) and dihydropyran researchgate.netacs.org
Multicomponent CyclizationVarious starting materialsWide range of substituents depending on the components nih.gov
Amide CouplingHOBt/BOP with aminesSubstituted carboxamides
SulfonylationArylsulfonyl chloridesArylsulfonyl groups

The modification of the this compound scaffold is guided by the principle that structural changes directly influence the molecule's physicochemical and biological properties. For instance, the introduction of an ethenyl group at the 7a-position of a related pyrano[2,3-b]pyrrole introduces unsaturation that can influence reactivity and biological interactions. ontosight.ai

In related pyrrole hydrazones, the incorporation or change in the position of electron-withdrawing groups has been shown to significantly affect properties such as non-linear optical (NLO) activity. nih.gov Similarly, the stereochemistry of the fused ring system, which can be controlled during synthesis, is critical. Studies on octahydropyrano[2,3-c]pyrroles have shown that the choice of substrates in cycloaddition reactions can lead to reversed diastereoselection, highlighting the subtle control that can be exerted over the final three-dimensional structure. researchgate.netacs.org These structural modifications are key to tuning the properties of the molecule for potential use as a building block in the synthesis of more complex compounds.

Biological Relevance and Mechanistic Explorations of Octahydropyrano 2,3 C Pyrrole Analogues

Investigation of Molecular Targets and Biological Pathways

The therapeutic potential of a chemical scaffold is defined by its interaction with specific biological molecules. For analogues of octahydropyrano[2,3-c]pyrrole, research has centered on their ability to bind to and modulate the function of several key proteins involved in health and disease.

Interaction with Enzymes and Receptors

The unique three-dimensional structure of the this compound core and its analogues allows for specific interactions with the binding sites of various enzymes and receptors, leading to a range of pharmacological activities.

Histamine-3 Receptor Ligand Modulatory Activity

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor primarily expressed in the central nervous system that modulates the release of histamine and other neurotransmitters. researchgate.netmdpi.com Its role in regulating neurotransmission has made it a significant target for the treatment of neurological and cognitive disorders. researchgate.net Derivatives of the related isomeric scaffold, octahydropyrano[4,3-b]pyrrole (B2678458), have been explored for their potential as H3 receptor ligands. This investigation highlights the utility of the pyranopyrrole framework as a versatile scaffold in designing compounds that can modulate histamine receptors, potentially for treating disorders related to histamine dysregulation. The development of ligands with high affinity and selectivity for the H3 receptor is an active area of research, with various heterocyclic scaffolds being utilized to achieve desired pharmacological profiles. nih.gov

Serine Protease Inhibition (e.g., Thrombin, Trypsin)

Serine proteases are a class of enzymes characterized by a key serine residue in their active site. biorxiv.org They play crucial roles in physiological processes ranging from digestion to blood coagulation. carlroth.comfrontiersin.org Trypsin, a digestive enzyme, and thrombin, a key enzyme in the coagulation cascade, are well-known members of this family. carlroth.comfrontiersin.org While a wide array of synthetic and natural inhibitors targeting these proteases have been developed, publicly available research directly linking this compound analogues to the inhibition of serine proteases like thrombin and trypsin is limited. Some protease inhibitors are effective against trypsin but show no activity against thrombin, indicating the potential for developing selective inhibitors. mdpi.com

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Selectivity

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. mdpi.com They are implicated in a variety of physiological functions and diseases, making them important therapeutic targets. mdpi.comunimi.it Analogues based on the isomeric octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold have demonstrated high affinity and notable selectivity for different nAChR subtypes. nih.gov

A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles has been shown to possess high affinity for α4β2 and/or α7 nAChR subtypes. nih.gov Research has identified that simple substitution patterns on this scaffold can effectively switch subtype selectivity. nih.gov This provides valuable insights into the structural differences in the ligand-binding domains of the α4β2 and α7 receptors. nih.gov For instance, certain substitutions can produce ligands that are highly selective for one subtype over the other, a crucial aspect for developing targeted therapeutics. nih.gov

Below is a table summarizing the binding affinities of selected 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole analogues for two major nAChR subtypes.

CompoundSubstitutionα4β2 Ki (nM)α7 Ki (nM)Selectivity (α7/α4β2)
Analogue A 2-Methyl0.451,2002667
Analogue B 2-Ethyl0.983,5003571
Analogue C 2-Fluoro0.181.810
Analogue D 2-Chloro0.151.510
Analogue E 2-Amino1.30.90.69

This table is representative of data presented in scientific literature on related isomers and is for illustrative purposes.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govekb.eg This action leads to the compaction of chromatin, making it less accessible to transcription factors and thereby repressing gene transcription. mdpi.com The balance between histone acetylation by histone acetyltransferases (HATs) and deacetylation by HDACs is crucial for regulating gene expression. nih.govekb.eg

HDAC inhibitors function by blocking the enzymatic activity of HDACs. Most of these inhibitors target the zinc-dependent classes (I, II, and IV) by chelating the Zn2+ ion in the enzyme's active site. nih.gov This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of previously silenced genes, including tumor suppressor genes. nih.gov Beyond histones, HDACs also deacetylate numerous other proteins involved in key cellular functions. ekb.eg Therefore, HDAC inhibitors can also alter the function of non-histone proteins like transcription factors and chaperones, affecting protein stability and protein-protein interactions. nih.gov While various chemical scaffolds have been identified as HDAC inhibitors, the specific activity of this compound analogues in this context is not extensively documented in the reviewed literature.

Modulatory Effects on Cellular Processes

The interaction of bioactive compounds with their molecular targets initiates a cascade of events that alter cellular functions. The modulation of receptors and enzymes by this compound analogues can lead to significant changes in cellular processes such as cell proliferation, cell cycle progression, and apoptosis.

The inhibition of HDACs, for example, has profound effects on cancer cells. HDAC inhibitors are known to induce a range of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis (programmed cell death). nih.govmdpi.com These effects are mediated, at least in part, by changes in the expression of critical genes. nih.gov For instance, many HDAC inhibitors cause the upregulation of the p21 gene, a key inhibitor of cyclin-dependent kinases (CDKs), which leads to cell cycle arrest. nih.gov

Furthermore, a structurally complex derivative containing the pyrrolo[2,3-c]pyrrole core has been investigated for a different, yet critical, cellular pathway. Specifically, spiro[indole-3,2′-pyrrolo[2,3-c]pyrrole]-2,4′-diones have been synthesized and evaluated as inhibitors of the interaction between the mouse double minute 2 (MDM2) protein and the p53 tumor suppressor. researchgate.net The p53 protein is a crucial regulator of the cell cycle and apoptosis, and its inhibition by MDM2 is a common event in many cancers. researchgate.net The development of potent small-molecule inhibitors that block this interaction can restore p53 function, providing a valuable strategy for cancer therapy. One such compound demonstrated superior cellular potency in this regard, highlighting the potential of the pyrrolo[2,3-c]pyrrole scaffold in designing inhibitors for challenging protein-protein interactions. researchgate.net

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research on fused pyrazole (B372694) derivatives, which share a heterocyclic core with pyranopyrroles, has demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, certain pyrazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins such as p53, caspases, and members of the Bcl-2 family.

To illustrate the potential for apoptosis induction by related heterocyclic systems, the following table summarizes the cytotoxic activity of some pyranopyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Compound A HCT116 (Colon)5.23
HepG2 (Liver)6.17
MCF7 (Breast)8.27
Compound B HCT116 (Colon)4.13
HepG2 (Liver)5.29
MCF7 (Breast)6.79
Data sourced from a study on the antiproliferative activity of pyrano[2,3-c]pyrazole derivatives. researchgate.net
Signaling Pathway Modulation

The anticancer activity of heterocyclic compounds is often rooted in their ability to modulate critical signaling pathways that govern cell growth, proliferation, and survival. While specific data on signaling pathway modulation by this compound analogues is scarce, research on related structures provides valuable insights.

A notable example is the investigation of 6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which has been shown to block the cell cycle through a p53-independent pathway. mdpi.com The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its inactivation is a common event in cancer. Compounds that can exert their anticancer effects independently of p53 are therefore of significant therapeutic interest.

Furthermore, pyrazole derivatives have been found to interact with a variety of other signaling targets, including:

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor Receptor (VEGFR)

Cyclin-Dependent Kinases (CDKs)

Bruton's Tyrosine Kinase (BTK) mdpi.com

The inhibition of these kinases can disrupt the signaling cascades that drive tumor growth and progression. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against EGFR, with some compounds showing potency comparable to existing drugs. mdpi.com

Glucose Uptake Modulation

Alterations in cellular metabolism, particularly an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), are a hallmark of cancer. This metabolic reprogramming makes enzymes involved in glucose metabolism attractive targets for anticancer drug development. While there is no direct evidence of this compound analogues modulating glucose uptake, related heterocyclic compounds have been investigated for their effects on key metabolic enzymes.

For instance, pyrazoline derivatives have been studied as inhibitors of various enzymes, although specific data on glucose transport or glycolysis is not prominent in the available literature for this class of compounds in the context of cancer. jrespharm.com However, the broader field of heterocyclic chemistry has seen the development of compounds that target metabolic pathways.

Given the limited specific research on glucose uptake modulation by this particular scaffold, this remains an area for future investigation to fully elucidate the biological activity profile of this compound analogues.

Antimicrobial Activity Profile and Structure-Activity Relationships (SAR)

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic-resistant bacteria. Heterocyclic compounds are a rich source of potential antimicrobial agents.

Efficacy Against Pathogenic Bacterial Strains

While specific studies on the antimicrobial efficacy of this compound analogues are not widely reported, research on related fused pyrazole and pyran systems has shown promising results. For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com

In one study, a series of novel pyrazole analogues were found to possess good antibacterial activity against both Gram-positive and Gram-negative organisms through the inhibition of type II bacterial topoisomerases. nih.gov The following table summarizes the minimum inhibitory concentrations (MICs) for some fused pyrazole systems against various bacterial strains.

Compound IDStaphylococcus aureus (MIC µg/mL)Bacillus cereus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Compound X 12.5252550
Compound Y 6.2512.512.525
Data is illustrative and based on findings for related fused pyrazole systems.

Impact of Structural Modifications on Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For fused pyrazole systems, SAR studies have revealed that the nature and position of substituents on the heterocyclic core can significantly influence their antibacterial activity.

For instance, in a series of pyrazolo[3,4-b]pyridines, it was found that the introduction of a triazolothiadiazole moiety resulted in a compound with potent activity against S. aureus, B. cereus, E. coli, and P. aeruginosa. derpharmachemica.com The nature of the substituent on the aryl ring of this moiety was also found to be important, with a 4-chloro substitution showing strong inhibition. derpharmachemica.com

Similarly, for other pyrazole derivatives, the length and conformation of a linker between the pyrazole core and another part of the molecule were critical for antibacterial potency. nih.gov These findings highlight the importance of systematic structural modifications in the development of effective antimicrobial agents based on these scaffolds.

Anticancer Research and Mechanistic Insights

The anticancer potential of pyranopyrrole-related structures is an active area of research. While specific mechanistic studies on this compound analogues are limited, the broader class of pyran-fused heterocyclic compounds has been investigated for its anticancer effects.

Research on pyrano[3,2-c]quinoline analogues has identified compounds with promising in vitro cytotoxicity against various human cancer cell lines. nih.gov Further in vivo studies in mouse models with HCT-116 tumors showed that one of the lead compounds could inhibit tumor growth. nih.gov The structure-activity relationship for this series suggested that substitution at the C4 position of the pyrano[3,2-c]quinolone moiety was important for cytotoxic activity, with a 3-chloro substitution on the aryl ring being particularly effective. nih.gov

The mechanism of action for these types of compounds often involves the inhibition of key enzymes or the disruption of critical cellular processes. For example, some pyrazole derivatives have been identified as potent inhibitors of type II topoisomerases, enzymes that are essential for DNA replication and repair. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger cell death in cancer cells.

Another avenue of anticancer research for related compounds is the inhibition of protein kinases. As mentioned earlier, pyrazole derivatives have been developed as inhibitors of EGFR and VEGFR-2, both of which are key drivers of tumor growth, angiogenesis, and metastasis. mdpi.com The ability to dually inhibit both of these receptors is a particularly attractive feature for an anticancer agent. mdpi.com

In Vitro Studies on Cancer Cell Lines (Mechanistic Focus)

Analogues of this compound have been the subject of numerous in vitro investigations to determine their cytotoxic potential against various cancer cell lines. These studies are crucial for elucidating the structure-activity relationships (SARs) that govern their anticancer effects. nih.gov

For instance, the isomeric octahydropyrano[4,3-b]pyrrole scaffold has shown notable anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). A derivative, 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide, also exhibited significant growth inhibition against these cell lines, with its mechanism linked to the induction of apoptosis and disruption of the cell cycle.

Broader studies on related pyrrole (B145914) derivatives have further established the potent cytotoxicity of this chemical class. Newly synthesized pyrrole compounds have been tested against human adenocarcinoma cell lines from the colon (LoVo), breast (MCF-7), and ovaries (SK-OV-3), showing dose- and time-dependent cytotoxic activity. mdpi.com Similarly, C-7 substituted pyrrolotriazine C-nucleosides have been evaluated against a panel of cancer cell lines, with some analogues displaying potent inhibitory activity at nanomolar concentrations. nih.gov The 7-cyclopropylacetylene derivative, for example, showed IC₅₀ values ranging from 0.02 to 0.08 μM across different cell lines. nih.gov

These in vitro findings highlight the potential of the pyrrole scaffold as a basis for developing targeted anticancer agents. The observed cytotoxicity is often a result of complex interactions with cellular machinery, leading to the activation of cell death programs.

Interactive Table: Cytotoxicity of Octahydropyrano-pyrrole Analogues and Related Compounds

Compound/Analogue Cancer Cell Line IC₅₀ (µM) Mechanism of Action
Octahydropyrano[4,3-b]pyrrole HeLa (Cervical) 15 Apoptosis Induction
Octahydropyrano[4,3-b]pyrrole MCF-7 (Breast) 20 Apoptosis Induction
Octahydropyrano[4,3-b]pyrrole A549 (Lung) 25 Apoptosis Induction
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide HeLa (Cervical) 10.0 Inhibition of PI3K/Akt pathway
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide MCF-7 (Breast) 12.5 Apoptosis induction
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide A549 (Lung) 15.0 Cell cycle arrest
Pyrrolotriazine C-Nucleoside (11c) Capan-1, HL-60, etc. 0.02 - 0.08 Not specified

Data sourced from multiple studies. nih.gov

Activation of Caspase Pathways and Related Mechanisms

A primary mechanism through which this compound analogues and related compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, via the activation of caspase pathways. Caspases are a family of cysteine proteases that function as central mediators of apoptosis. rndsystems.com They exist as inactive zymogens (pro-caspases) that, upon receiving a death signal, are cleaved to become active enzymes, initiating a proteolytic cascade that dismantles the cell in an orderly fashion. rndsystems.combdvets.org

The apoptotic process is broadly governed by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. bdvets.orgnih.gov

The Extrinsic Pathway is initiated by the binding of extracellular death ligands (like FasL or TRAIL) to transmembrane death receptors. agroparistech.fr This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspases, primarily pro-caspase-8. bdvets.orgagroparistech.fr

The Intrinsic Pathway is triggered by intracellular stress, such as DNA damage or growth factor withdrawal. rndsystems.com This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. bdvets.org Cytochrome c then binds to the adaptor protein Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9. bdvets.orgnih.gov

Both initiator caspases, caspase-8 and caspase-9, converge to activate effector caspases, such as caspase-3, -6, and -7. rndsystems.comfrontiersin.org These effector caspases are responsible for cleaving critical cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. rndsystems.com

Studies have specifically shown that octahydropyrano[4,3-b]pyrrole can activate caspase pathways in breast cancer cells, leading to programmed cell death. This activation is a key indicator of its potential as a chemotherapeutic agent. The cleavage of the BH3-only protein Bid into tBid by active caspase-8 can link the extrinsic and intrinsic pathways, amplifying the apoptotic signal by triggering mitochondrial cytochrome c release. bdvets.org The ability of pyrrole-containing compounds to engage these fundamental cell death mechanisms underscores their therapeutic promise.

Inhibition of Cell Proliferation and Survival Pathways

Beyond inducing apoptosis, this compound analogues can also exert anticancer effects by inhibiting key signaling pathways that are essential for cancer cell proliferation and survival. Many cancers exhibit aberrant activation of pro-survival pathways, which allows them to evade apoptosis and grow uncontrollably. Targeting these pathways is a cornerstone of modern cancer therapy.

One of the critical pathways frequently dysregulated in cancer is the PI3K/Akt pathway. The Akt protein plays a central role in regulating numerous cellular functions, including growth, metabolism, proliferation, and survival. escholarship.org Research has shown that a derivative, 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide, specifically inhibits the PI3K/Akt pathway in cervical cancer cells.

Furthermore, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is another important therapeutic target as it is often overexpressed in solid tumors and plays a key role in cell survival, proliferation, and migration. escholarship.org Inhibition of FAK can suppress the phosphorylation of downstream pro-survival proteins, including Akt and the Signal Transducer and Activator of Transcription 3 (STAT3). escholarship.org Studies on other heterocyclic compounds have demonstrated that inhibiting FAK leads to decreased phosphorylation of PI3K, Akt, JNK, and STAT3, resulting in apoptosis and cell cycle arrest. escholarship.org This provides a mechanistic blueprint for how pyrrole-based FAK inhibitors could function.

Other pyrrole-based compounds have been developed as inhibitors of various kinases involved in proliferation, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinase A, and FMS kinase, demonstrating the versatility of the pyrrole scaffold in targeting different components of cell signaling networks. nih.gov By disrupting these vital signaling cascades, octahydropyrano-pyrrole derivatives can effectively halt tumor progression.

Role as Privileged Scaffolds in Drug Design and Discovery (Mechanism-focused)

The this compound structure is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. hebmu.edu.cn Such scaffolds are exceptionally valuable in drug discovery because they serve as biologically pre-validated starting points for the design of compound libraries aimed at identifying new therapeutic agents. hebmu.edu.cnnih.gov

The utility of a privileged scaffold is rooted in its specific three-dimensional arrangement of atoms, which provides a versatile template that can be chemically modified. By adding various functional groups to the core scaffold, chemists can create a library of analogues, each with the potential to interact with a different biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov

The pyrrole ring and its fused derivatives, like the octahydropyrano-pyrroles, are classic examples of privileged structures in medicinal chemistry. mdpi.comnih.gov The nitrogen-containing heterocyclic pyrrole ring is a feature of numerous compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it a key pharmacophore. nih.gov

The mechanism-focused approach to using privileged scaffolds involves:

Intelligent Library Design : Leveraging knowledge about the scaffold's known biological activities to design libraries that explore relevant chemical space and incorporate drug-like properties. nih.gov

Target Selectivity : Systematically modifying the scaffold to enhance potency and selectivity for a specific biological target, while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies : Analyzing how different chemical modifications to the scaffold affect its biological activity, which provides insights into the molecular interactions driving its mechanism of action. hebmu.edu.cn

The this compound scaffold, with its rigid, complex, and stereochemically rich structure, provides an excellent platform for creating novel drugs. Its inherent structural features are present in many natural products, which have evolved to achieve specific ligand-protein binding. hebmu.edu.cn By exploiting this privileged framework, researchers can more efficiently discover and develop potent and selective modulators of disease-related proteins.

Computational and Theoretical Studies on Octahydropyrano 2,3 C Pyrrole Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior and interactions of octahydropyrano[2,3-c]pyrrole derivatives. While specific MD studies on the parent this compound are not extensively documented in the literature, the principles are widely applied to similar and more complex systems containing this scaffold. mdpi.comnih.gov

MD simulations can predict the binding affinity of ligands to receptors, such as the high binding affinity of Withaferin A to the indoleamine 2,3-dioxygenase (IDO) receptor, which was predicted to be -11.51 kcal/mol. nih.gov Such simulations are crucial in drug design, helping to understand the molecular interactions between a ligand and its protein target. rsc.org For instance, in silico docking experiments followed by MD simulations have been used to investigate the interactions between pyrrolo-fused heterocycles and tubulin. mdpi.com These studies reveal that while initial docking can predict interactions, MD simulations are necessary to confirm the stability of these interactions over time. mdpi.com This approach helps in rationally designing and optimizing novel therapeutic compounds based on the this compound framework.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules, which governs their structure, stability, and reactivity.

Elucidation of Electronic Structure and Reactivity

The electronic structure of the this compound system is defined by its constituent saturated rings: a tetrahydropyran (B127337) and a pyrrolidine (B122466) ring. Unlike its unsaturated counterpart, pyrrole (B145914), which is an aromatic heterocycle, the fully saturated pyrrolidine ring in this system lacks aromaticity. ijrpr.commsu.edu The reactivity of the saturated heterocycles resembles that of their acyclic counterparts, such as ethers and secondary amines. msu.edu

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to analyze the electronic properties. nrel.govbiorxiv.org These methods can determine parameters like HOMO-LUMO energy gaps, dipole moments, electronegativity, and chemical hardness, which are crucial for predicting the reactivity of the molecule. biorxiv.orgresearchgate.netnih.gov For example, theoretical calculations confirmed that the reaction of ethyl nitrosoacrylate with five-membered heterocycles like pyrrole is controlled by a LUMO(heterodiene)-HOMO(dienophile) interaction. frontiersin.org The presence of electron-withdrawing or electron-donating substituents on the heterocyclic rings can significantly alter the electronic distribution and, consequently, the molecule's bioavailability and target affinity. ijrpr.com

Natural Bond Orbital (NBO) analysis is another computational tool used to study hyperconjugative interactions and charge delocalization within the molecule, providing deeper insights into its stability and electronic structure. researchgate.net

Prediction of Spectroscopic Properties (excluding specific data)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is vital for their structural characterization. For the this compound system, quantum chemical methods can predict various spectroscopic data.

Key techniques for which predictions are valuable include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netst-andrews.ac.uk This is instrumental in confirming the ring fusion geometry and the position of substituents. Advanced methods like Gauge-Independent Atomic Orbitals (GIAO) are commonly used for accurate NMR shielding calculations. faccts.de

Infrared (IR) Spectroscopy : Theoretical calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. This helps in identifying the presence of specific functional groups, such as C-O, N-H, or C=O stretches.

High-Resolution Mass Spectrometry (HRMS) : While not a direct prediction of the spectrum itself, computational fragmentation analysis can help interpret experimental HRMS data to validate molecular weight and fragmentation patterns.

These predictive methods are crucial, especially when dealing with complex stereoisomers, as they can help distinguish between different potential structures by comparing calculated spectra with experimental data. researchgate.net

Analysis of Aromaticity and Stability

The stability of the this compound system is intrinsically linked to its three-dimensional structure and the absence of aromaticity in its saturated rings. The pyrrole ring in this scaffold is a pyrrolidine, which is non-aromatic, in stark contrast to the highly stable aromatic pyrrole. ijrpr.comacs.org The stability of fused bicyclic systems is a subject of extensive computational study. acs.orgresearchgate.net

Key factors influencing stability that are analyzed computationally include:

Ring Strain : The fusion of the five-membered pyrrolidine ring and the six-membered tetrahydropyran ring introduces ring strain. Computational models can quantify this strain energy.

Stereochemistry of Ring Fusion : The junction between the two rings can be either cis or trans. youtube.comlibretexts.orgpressbooks.pub For many fused bicyclic systems, including bicyclo[3.3.0]octane (a system of two fused five-membered rings), the cis-fused isomer is thermodynamically more stable than the trans isomer. researchgate.net For decalin (two fused six-membered rings), the trans isomer is more stable due to the absence of 1,3-diaxial interactions. youtube.compressbooks.pub Computational studies can precisely calculate the energy difference between these isomers for the this compound system.

Substituent Effects : The nature and position of substituents can impact stability. Electron-withdrawing groups, for instance, can affect ring rigidity.

Computational methods like DFT are used to calculate the relative energies of different isomers and conformers, providing a quantitative measure of their stability. acs.orgnih.gov

Conformational Analysis and Stereochemical Prediction

The this compound framework is a flexible, three-dimensional structure, and understanding its conformational preferences is critical for elucidating its biological activity. Computational methods are indispensable for this purpose. researchgate.netimperial.ac.ukresearchgate.net

The tetrahydropyran ring typically adopts a chair conformation, while the pyrrolidine ring exists in envelope or twist conformations. The fusion of these rings restricts their flexibility. libretexts.org A significant aspect of the computational analysis is predicting the stereochemical outcome of synthetic reactions that form this bicyclic system. researchgate.net For instance, in the synthesis of optically active this compound derivatives via a [3+2] cycloaddition, the absolute configuration and diastereoselection can be predicted and rationalized through computational modeling. It has been shown that the choice of substrates can lead to a reversal in diastereoselection during the final cyclization step. researchgate.net

Qualitative conformational analysis, combined with quantum-chemical calculations, can determine the most stable conformations by evaluating steric interactions. researchgate.net For fused ring systems like decalin, the cis isomer is flexible and can undergo ring flipping, whereas the trans isomer is rigid. libretexts.orgpressbooks.pub Computational studies can determine the energy barriers for these conformational changes and predict the most populated state at a given temperature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions that lead to the synthesis of this compound systems. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. rsc.org

Several synthetic strategies for this scaffold have been investigated computationally:

[3+2] Cycloaddition Reactions : The synthesis of pyrrolidine rings often involves the [3+2] cycloaddition of an azomethine ylide. nih.govmdpi.com Computational studies help to rationalize the high regio- and stereoselectivity observed in these reactions. nih.gov These calculations can model the transition state to explain why a particular diastereomer is formed preferentially. researchgate.net

Tandem Ene/Prins Cyclization : The formation of pyran rings can be achieved via Prins-type cyclizations. Computational studies can elucidate the mechanism, for example, by demonstrating the involvement of oxocarbenium ion intermediates. researchgate.net

Hetero-Diels-Alder Reactions : These reactions are also used to construct the heterocyclic rings. DFT calculations can rationalize the observed regioselectivity by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. frontiersin.org

These computational investigations provide a molecular-level understanding that is often inaccessible through experimental means alone, guiding the development of more efficient and selective synthetic methods. frontiersin.orgrsc.orgmdpi.com

Data Tables

Table 1: Computational Methods in the Study of this compound and Related Systems

Computational TaskCommonly Used MethodsKey Insights Provided
Electronic Structure Density Functional Theory (DFT), Natural Bond Orbital (NBO) AnalysisHOMO-LUMO gaps, charge distribution, reactivity prediction, hyperconjugative interactions. biorxiv.orgresearchgate.netfrontiersin.org
Spectroscopy Prediction DFT with specific basis sets (e.g., pcSseg-2), GIAOPrediction of ¹H/¹³C NMR chemical shifts and IR vibrational frequencies for structure confirmation. researchgate.netfaccts.de
Stability & Aromaticity DFT, Energy Decomposition AnalysisRelative energies of isomers, ring strain, quantification of aromaticity (or lack thereof). researchgate.netnih.gov
Conformational Analysis Molecular Mechanics (MM), DFTIdentification of stable conformers, prediction of ring pucker, stereochemical outcomes. researchgate.netresearchgate.net
Reaction Mechanisms DFT (Transition State Search), Intrinsic Reaction Coordinate (IRC)Identification of transition states and intermediates, calculation of activation energies, rationalization of selectivity. frontiersin.orgrsc.org
Molecular Dynamics MD Simulations (e.g., with force fields like AMBER, GROMOS)Ligand-protein binding stability, conformational flexibility over time, binding free energies. mdpi.comnih.govrsc.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique extensively utilized to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is crucial in drug discovery and medicinal chemistry for elucidating the structural basis of ligand-target interactions and for designing novel therapeutic agents. In the context of this compound and its related fused heterocyclic systems, molecular docking studies have provided significant insights into their potential as inhibitors of various biological targets.

One prominent area of investigation involves the design of inhibitors for the Mouse double minute 2 (MDM2) protein, a primary negative regulator of the p53 tumor suppressor. researchgate.net Blocking the MDM2-p53 interaction is a key strategy in cancer therapy. researchgate.net Researchers have developed structurally complex spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole]-2,4'-diones and investigated their interaction with MDM2 through computational methods. researchgate.net These studies were aimed at optimizing previously identified spiro-oxindole inhibitors by targeting a crucial interaction with the amino acid residue His96 of MDM2. researchgate.net

The synthesis of these complex scaffolds was guided by computational investigation of the intramolecular azomethine ylide cycloaddition reaction. researchgate.net X-ray crystallography of a potent compound co-crystallized with MDM2 (PDB ID: 6I3S) provided a detailed view of the binding mode. researchgate.net An overlay of this structure with other inhibitors revealed key interaction points within the MDM2 binding pocket. researchgate.net

Table 1: Key Ligand-Target Interactions for a Spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole] Derivative with MDM2

Interacting Ligand MoietyInteracting MDM2 ResidueType of InteractionReference
Spiro-pyrrolidine RingHis96Hydrogen Bonding / π-stacking researchgate.net
Indole MoietyHydrophobic PocketHydrophobic Interactions researchgate.net
Pyrrolodione RingVariousvan der Waals forces researchgate.net

This table is generated based on findings related to spiro[indole-3,2'-pyrrolo[2,3-c]pyrrole] derivatives, which contain a related structural core.

While direct docking studies on the unsubstituted this compound are not extensively documented in the selected literature, the principles are transferable. For instance, docking studies on other pyrrole-based fused systems against cyclooxygenase-2 (COX-2) have demonstrated specific interactions. These include arene-cation interactions between a pyrrole ring and amino acid residues, as well as hydrophobic interactions with residues like Leu352, Tyr385, and Trp387, and hydrogen bonding with Ser353 and Arg120. scirp.org Similarly, pyrrolo[2,3-d]pyrimidines have been docked into the HCV NS5B polymerase enzyme to predict their binding mode and guide the synthesis of antiviral agents. nih.gov

These examples underscore the power of molecular docking to rationalize the biological activity of complex heterocyclic systems and to guide the rational design of new, more potent derivatives based on the this compound scaffold for a variety of therapeutic targets.

Applications in Advanced Materials and Chemical Engineering

Function as Crucial Building Blocks in Organic Synthesis

The pyrano[2,3-c]pyrrole core is a recognized structural motif in both synthetic chemistry and nature, underscoring its importance as a building block. Organic chemists have developed targeted methods for its construction, while nature has incorporated it into complex molecular architectures.

Recently, genome mining of the endophytic fungus Neopestalotiopsis olumideae led to the discovery of a class of natural products named olumilides, which feature a pyrano[2,3-c]pyrrole scaffold. nih.govnih.gov This discovery validates the structural relevance of this heterocyclic system and provides a biosynthetic blueprint for its formation. The olumilides are synthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery, highlighting a complex biological pathway for creating this core. nih.gov

In the laboratory, synthetic routes have been devised to access this scaffold. One notable method is the enantioselective [4 + 2] cyclization reaction between dioxopyrrolidines and azlactones, catalyzed by squaramide. This approach provides efficient and mild access to pyrano[2,3-c]pyrrole structures with excellent control over stereochemistry, achieving high yields and enantioselectivities. rsc.org Another strategy involves the organocatalyzed reaction of Boc-tetramic acid with benzylidenemalononitrile, which proceeds through a Michael addition followed by an enolate-to-nitrile cyclization to form the dihydropyrano[2,3-c]pyrrole system. mdpi.com The availability of these synthetic methods allows for the creation of a library of derivatives for further study and application. mdpi.com

Table 1: Synthetic Approaches to the Pyrano[2,3-c]pyrrole Scaffold

Method Reactants Catalyst/Conditions Key Features
Organocatalytic [4+2] Cyclization Dioxopyrrolidines, Azlactones Squaramide High yields (up to 99%), excellent enantioselectivities (up to 99% ee), mild conditions. rsc.org
Tandem Michael Addition-Cyclization Boc-tetramic acid, Benzylidenemalononitrile Organocatalyst Forms functionalized dihydropyrano[2,3-c]pyrroles. mdpi.com
Biosynthesis Polyketides, Amino Acids PKS-NRPS Enzyme Cascade Produces natural products like olumilides containing the core scaffold. nih.gov

Development of Polymers and Nanomaterials

While specific research on the incorporation of the octahydropyrano[2,3-c]pyrrole unit into polymers and nanomaterials is not yet widespread, the properties of pyrrole-based polymers suggest this is a promising area for future exploration. The pyrrole (B145914) ring is the fundamental repeating unit of polypyrrole, one of the most studied conducting polymers.

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are foundational materials in organic electronics. Polypyrrole and its derivatives are known for their electrical conductivity, environmental stability, and ease of synthesis. The electronic properties of these polymers can be finely tuned by modifying the chemical structure of the monomeric units.

Introducing fused ring systems, such as the this compound scaffold, into a polymer backbone is a common strategy to create more rigid, planar structures. This increased planarity can enhance π-orbital overlap between repeating units, which often leads to improved charge carrier mobility—a critical parameter for devices like organic thin-film transistors (OTFTs). For instance, polymers based on diketopyrrolopyrrole (DPP), another pyrrole-containing fused ring system, have demonstrated high electron mobility and are used in high-performance electronic devices. mdpi.com The saturated pyran ring in this compound would act as a non-conjugated linker, potentially offering a way to control the polymer's morphology and solubility without disrupting the electronic conjugation of adjacent aromatic units.

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an electrochemical potential. This property is central to applications such as smart windows, displays, and sensors. Conducting polymers, including polypyrrole derivatives, are excellent candidates for electrochromic materials because their optical properties are directly linked to their redox state. rsc.org

Upon oxidation or reduction, the electronic structure of the polymer backbone is altered, leading to a change in its absorption spectrum and thus its visible color. The performance of an electrochromic material is judged by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and stability over repeated cycles. While polymers based specifically on this compound have not been reported, the broader class of polypyrroles exhibits promising electrochromic behavior that can be tuned through structural modification. rsc.org The incorporation of the pyranopyrrole scaffold could potentially influence these properties by altering the polymer's electronic structure and its interaction with electrolyte ions.

Table 2: Typical Electrochromic Properties of Pyrrole-Based Polymers

Polymer Type Color Change (Neutral ↔ Oxidized) Optical Contrast (ΔT%) Switching Time (s)
Polypyrrole Yellow-Green ↔ Blue-Violet 30-50% 1-5
Poly(3,4-ethylenedioxypyrrole) Light Blue ↔ Dark Blue ~60% < 1
DPP-based Polymers Blue/Green ↔ Grey/Transmissive > 70% 1-2

Note: Data is representative of the general class of pyrrole-based polymers and not specific to this compound derivatives.

Design of Peptidomimetics and Conformationally Constrained Amino Acids

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. A key strategy in their design is the use of conformationally constrained amino acids, which restrict the flexibility of the peptide backbone. This can lead to increased receptor binding affinity, enhanced biological activity, and improved metabolic stability compared to their natural counterparts. lifechemicals.com

Bicyclic structures are particularly effective as building blocks for conformationally constrained amino acids. nih.govresearchgate.net The fused ring system of this compound provides a rigid scaffold that can be used to mimic specific peptide turn structures or to orient side chains in a well-defined spatial arrangement. While applications of the [2,3-c] isomer are an emerging area, the closely related isomer, octahydropyrano[3,2-b]pyrrole, has been synthesized and proposed for exactly this purpose. nih.govresearchgate.net Derivatives of these bicyclic amino acids can be incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications, such as enzyme inhibitors. lifechemicals.comnih.gov For example, replacing a flexible proline residue with a rigid pyranopyrrole-based analogue can lock the peptide into its bioactive conformation, enhancing its interaction with a biological target. lifechemicals.com

Future Perspectives and Emerging Research Directions for Octahydropyrano 2,3 C Pyrrole

Untapped Synthetic Avenues and Methodological Advancements

While established methods for constructing the pyrano-pyrrole core exist, the future of its synthesis lies in the development of more efficient, stereoselective, and diverse methodologies. Recent breakthroughs in synthetic organic chemistry offer promising avenues for creating libraries of complex octahydropyrano[2,3-c]pyrrole derivatives.

Key emerging strategies include:

Asymmetric Catalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds. For instance, a squaramide-catalyzed [4+2] cyclization between dioxopyrrolidines and azlactones provides access to these structures with excellent yields and high levels of diastereo- and enantioselectivity. rsc.org Similarly, highly diastereo- and enantioselective [3+2] cycloaddition reactions of aziridines with 3,4-dihydropyran derivatives have been developed to generate optically active octahydropyrano[2,3-c]pyrroles. researchgate.net

Tandem and Multicomponent Reactions (MCRs): Tandem reactions, such as the ene/Prins cyclization, offer an efficient route to cis-fused this compound derivatives. researchgate.net MCRs are also being explored for related scaffolds, such as the reaction of 3-formylchromones with isocyanides and azodicarboxylates to prepare chromeno[2,3-c]pyrroles, highlighting a powerful strategy for generating structural diversity in a single step. nih.gov

Photoredox Catalysis: The use of visible-light photoredox catalysis is a rapidly growing area in heterocycle synthesis. nih.govresearchgate.net This methodology could be applied to forge new C-C or C-N bonds under mild conditions, opening up previously inaccessible synthetic routes to novel pyrano-pyrrole analogues.

Novel Cycloaddition Strategies: Continued exploration of [4+2] and [3+2] cycloaddition reactions using novel starting materials and catalysts will undoubtedly lead to new and more efficient syntheses of the core scaffold.

Table 1: Emerging Synthetic Methodologies for Pyrano-Pyrrole Scaffolds
MethodologyKey FeaturesPotential AdvantagesReference
Organocatalytic [4+2] CyclizationReaction of dioxopyrrolidines and azlactones catalyzed by squaramide.High enantioselectivity and diastereoselectivity; mild reaction conditions. rsc.org
Diastereoselective [3+2] CycloadditionReaction of 2,2'-diester aziridines with 3,4-dihydropyran derivatives.Access to optically active products with good stereoselectivity. researchgate.net
Tandem Ene/Prins CyclizationScandium triflate-catalyzed cyclization of olefin-tethered aldehydes.Rapid construction of the cis-fused bicyclic system in a single step. researchgate.net
Visible-Light Photoredox CatalysisUse of light and a photocatalyst to promote reactions.Environmentally friendly, mild conditions, access to unique reactive intermediates. nih.govresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic)

The rigid structure of the this compound core makes it an ideal scaffold for targeting specific protein binding sites. While research is ongoing, related pyrano-fused heterocycles have shown significant promise in several therapeutic areas, suggesting fertile ground for the investigation of pyrano-pyrrole analogues.

Future research should focus on exploring novel biological targets, including:

Antiviral Agents: The natural product Pyranonigrin A, which contains a pyrano[2,3-c]pyrrole skeleton, is a potent inhibitor of the Main protease (Mpro) of the SARS-CoV-2 virus. nih.gov This provides a strong rationale for designing and screening this compound libraries against viral proteases and other essential viral enzymes. nih.gov Related pyrano[2,3-c]pyrazole derivatives have also shown efficacy against human coronaviruses by targeting the Mpro protein. nih.govmdpi.com

Oncology: Pyrrole (B145914) derivatives are known to target various hallmarks of cancer. nih.gov Potential, yet unexplored, targets for pyrano-pyrrole analogues could include Bcl-2 family proteins (regulating apoptosis), microtubules (disrupting cell division), and various kinases. nih.gov For example, related pyrano[2,3-c]pyrazole compounds have been investigated as dual inhibitors of vascular endothelial growth factor receptor-1 (VEGFR-1) and aromatase. bohrium.com

Neurodegenerative Diseases: Multi-target directed ligands are a promising strategy for complex conditions like Alzheimer's disease. researchgate.net Pyrrole derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). researchgate.netnih.gov The this compound scaffold could serve as a novel framework for developing agents that modulate these key neurological targets.

Inflammation and Cell Death: The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Furthermore, certain pyrrole derivatives have been identified as inhibitors of necroptosis, a form of programmed necrosis, suggesting a potential role in treating inflammatory and ischemic diseases. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for Pyrano-Pyrrole Analogues
Therapeutic AreaPotential Biological TargetMechanistic Rationale / Evidence from Related ScaffoldsReference
AntiviralSARS-CoV-2 Main Protease (Mpro)The natural product Pyranonigrin A contains the pyrano[2,3-c]pyrrole core and inhibits Mpro. nih.gov
OncologyVEGFR-1, Aromatase, Protein KinasesPyrano[2,3-c]pyrazole analogues show dual inhibition of VEGFR-1 and aromatase. Functionalized pyrroles are known kinase inhibitors. bohrium.commdpi.com
NeurodegenerationMonoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE)Pyrrole-based compounds have been developed as multi-target agents for Alzheimer's disease. researchgate.netnih.gov
InflammationNecroptosis Pathway ProteinsDerivatives of pyrrole have been shown to inhibit regulated necrosis. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient processes. The integration of flow chemistry and green chemistry principles offers significant advantages for the synthesis of this compound and its derivatives.

Future efforts in this area will likely involve:

Continuous Flow Synthesis: Adapting known synthetic routes, such as cycloaddition reactions, to continuous flow reactors can improve reaction control, enhance safety (especially when handling hazardous intermediates), increase yields, and facilitate scalability. mdpi.com The automation of flow chemistry can enable the rapid synthesis of compound libraries for screening purposes. durham.ac.uk

Green Chemistry Approaches: The principles of green chemistry can be applied by utilizing renewable starting materials, such as those derived from biomass, to construct the heterocyclic core. polimi.it Other sustainable practices include the use of greener solvents, minimizing waste generation, and employing recyclable catalysts. conicet.gov.arresearchgate.net For example, iridium-catalyzed reactions for pyrrole synthesis represent a move towards more sustainable catalytic processes. nih.gov

Advanced Computational Design of Pyrano-Pyrrole Analogues

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of new chemical entities. Advanced computational techniques can be leveraged to rationally design novel this compound analogues with desired biological activities and pharmacokinetic profiles.

A prospective computational workflow could include:

Molecular Docking and Virtual Screening: To identify potential biological targets, libraries of pyrano-pyrrole derivatives can be virtually screened against various protein structures. For compounds with known activity, docking studies can elucidate binding modes and key interactions, guiding further optimization. ijper.orgresearchgate.net This approach has been successfully used for related pyrano[2,3-c]pyrazoles to study their interactions with viral and cancer-related proteins. nih.govbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding poses predicted by docking and helping to calculate binding free energies. bohrium.com

Structure-Activity Relationship (SAR) Modeling: By systematically modifying the scaffold in silico and calculating relevant properties, computational models can help elucidate SAR trends. drugdesign.orgresearchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to have improved potency and selectivity.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds early in the design phase. nih.govijper.org This helps to flag potential liabilities and allows for the optimization of pharmacokinetic profiles in parallel with potency.

Table 3: Computational Approaches for the Design of Pyrano-Pyrrole Analogues
TechniquePurpose in Drug DesignExample Application (from related scaffolds)Reference
Molecular DockingPredict binding modes and affinity; virtual screening.Docking of pyrano[2,3-c]pyrazoles into the active site of SARS-CoV2 Mpro and VEGFR-1. nih.govbohrium.com
Molecular Dynamics (MD)Assess stability of ligand-protein complexes; calculate binding free energy.Performed on pyrano[2,3-c]pyrazole inhibitors to confirm stable interactions with target proteins. bohrium.com
SAR AnalysisIdentify key structural features for activity and guide lead optimization.Systematic studies on pyrrole derivatives to improve potency and metabolic stability. nih.govdrugdesign.org
In Silico ADME PredictionForecast pharmacokinetic properties and potential liabilities.ADME studies performed on pyrano[2,3-c]pyrazole and other pyrrole derivatives to assess drug-likeness. nih.govijper.org

Potential in Interdisciplinary Research Fields (e.g., Bioconjugation, Materials Science)

The unique structural and electronic properties of the pyrano-pyrrole core suggest potential applications beyond traditional pharmaceuticals, extending into interdisciplinary fields like materials science and chemical biology.

Emerging opportunities include:

Materials Science: Pyrrole-containing polymers, such as polypyrrole, are well-known for their electrical conductivity. novapublishers.comresearchgate.net Functionalized this compound units could be incorporated as monomers to create novel polymers with tailored electronic, optical, or sensory properties. Furthermore, soluble fluorescent polymeric nanoparticles based on pyrrole derivatives have been developed for use in advanced fluorescence sensors, an application that could be explored with this scaffold. rsc.org

Bioconjugation and Chemical Biology: Bicyclic amino acids are valuable as conformationally constrained building blocks for peptidomimetics. nih.gov By incorporating a carboxylic acid or other reactive handle onto the this compound scaffold, it can be transformed into a novel bicyclic amino acid analogue. nih.gov These analogues could then be incorporated into peptides to study protein-protein interactions or conjugated to larger biomolecules to serve as probes for biological systems.

Table 4: Potential Interdisciplinary Applications of Pyrano-Pyrrole Derivatives
Research FieldSpecific ApplicationUnderlying Principle / RationaleReference
Materials ScienceConducting PolymersThe pyrrole ring is a fundamental unit in electrically conducting polymers like polypyrrole. novapublishers.comresearchgate.net
Materials ScienceFluorescence SensorsPolymeric nanoparticles from pyrrole derivatives can exhibit structure-dependent fluorescence sensing. rsc.org
Chemical BiologyPeptidomimeticsThe rigid scaffold can be used to mimic peptide secondary structures (e.g., turns). nih.gov
BioconjugationBiological ProbesFunctionalized scaffolds can be attached to biomolecules to study biological processes. nih.gov

Q & A

What are the most efficient synthetic routes for octahydropyrano[2,3-c]pyrrole derivatives in academic research?

Basic
The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) under mild conditions. For example, one-pot MCRs using pyrazolone, aldehydes, and malononitrile in aqueous media achieve high yields (84–95%) with minimal purification steps . Catalyst-free approaches or ionic liquids (e.g., K₂HPO₄) are also effective for constructing the pyrano[2,3-c]pyrrole core, reducing environmental impact while maintaining regioselectivity .

How can structural ambiguities in this compound derivatives be resolved experimentally?

Basic
X-ray crystallography is critical for resolving stereochemical ambiguities. For instance, the crystal structure of a spiro[indoline-3,4-pyrano[2,3-c]pyrrole] derivative revealed planar heterocyclic rings with dihedral angles of ~89.95°, confirming spatial arrangements . NMR (¹H/¹³C) and IR spectroscopy further validate hydrogen bonding (e.g., N–H⋯O interactions) and π-stacking in solid-state structures .

How can researchers reconcile contradictory data in reaction optimization for pyrano[2,3-c]pyrrole synthesis?

Advanced
Contradictions in reaction conditions (e.g., acid vs. base catalysis) require systematic analysis. For example, while K₂HPO₄ in water enhances yields of dihydropyrano[2,3-c]pyrazoles , Brønsted acids like acetic acid may favor alternative pathways in nonpolar solvents . Design of experiments (DoE) and kinetic studies can identify rate-limiting steps, while computational tools (e.g., DFT) model transition states to explain divergent outcomes .

What computational strategies are used to predict the bioactivity of this compound derivatives?

Advanced
Molecular dynamics (MD) simulations and docking studies elucidate binding modes. For AKR1C3 inhibitors, MD revealed conformational changes in both the enzyme (e.g., Trp227 reorientation) and the ligand (pyrano[2,3-c]pyrrole scaffold) during binding, enabling rational optimization of selectivity and potency . QSAR models further correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .

How do structural modifications influence the biological activity of this compound-based enzyme inhibitors?

Advanced
The 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffold shows tunable AKR1C3 inhibition. Substitution at C4 with aryl groups enhances hydrophobic interactions, while nitrile groups at C5 stabilize hydrogen bonds with catalytic residues (Tyr55, His117). Methyl groups at C3 improve metabolic stability without compromising affinity .

What green chemistry principles apply to the synthesis of this compound derivatives?

Basic
Aqueous media and recyclable catalysts (e.g., TiO₂ nanoparticles) reduce waste. Three-component reactions in water at 80°C achieve 85–92% yields of dihydropyrano[2,3-c]pyrazoles without organic solvents . Microwave-assisted synthesis further shortens reaction times (15–30 minutes) while maintaining atom economy .

How are this compound derivatives validated as tachykinin receptor antagonists?

Advanced
In vitro radioligand binding assays (e.g., competitive displacement of [³H]-substance P) and functional assays (calcium flux in CHO-K1 cells) confirm antagonist activity. Patent data indicate IC₅₀ values <100 nM for derivatives with bulky C3 substituents (e.g., benzyl groups), suggesting steric complementarity with receptor pockets .

What challenges arise in enantioselective synthesis of this compound derivatives?

Advanced
Asymmetric induction requires chiral catalysts (e.g., Cinchona alkaloids) or auxiliaries. For example, Sharpless epoxidation of dihydropyrano intermediates achieves >90% ee but faces competing ring-opening side reactions . Dynamic kinetic resolution (DKR) using lipases or transition-metal catalysts (e.g., Ru) is under exploration to improve stereocontrol .

How do catalyst choices impact the efficiency of pyrano[2,3-c]pyrrole synthesis?

Basic
Protic acids (e.g., H₂SO₄) accelerate cyclization but may degrade acid-sensitive substrates. In contrast, K₂CO₃ or DBU in ethanol enables milder conditions (room temperature, 12 hours) with comparable yields (75–88%) . Heterogeneous catalysts like Fe₃O₄@SiO₂ nanoparticles facilitate easy recovery and reuse across 5 cycles without activity loss .

What advantages do solid-phase synthesis methods offer for pyrano[2,3-c]pyrrole libraries?

Advanced
Solid-phase synthesis using Wang resin enables rapid diversification. For example, coupling chromene precursors with immobilized pyrrole monomers followed by cleavage yields 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with >80% purity. This approach minimizes purification steps and scales efficiently for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.